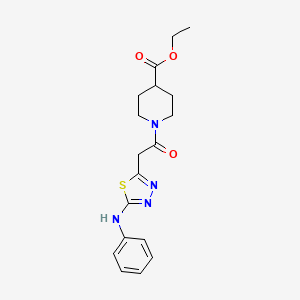

![molecular formula C6H8BrF B2888554 1-(溴甲基)-3-氟双环[1.1.1]戊烷 CAS No. 2168405-39-6](/img/structure/B2888554.png)

1-(溴甲基)-3-氟双环[1.1.1]戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

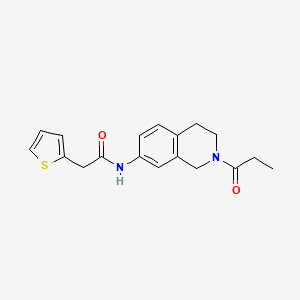

“1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane” is a chemical compound with the CAS Number: 161043-38-5 . It has a molecular weight of 161.04 . Bicyclo[1.1.1]pentanes, including this compound, have been extensively used in various fields such as materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks .

Synthesis Analysis

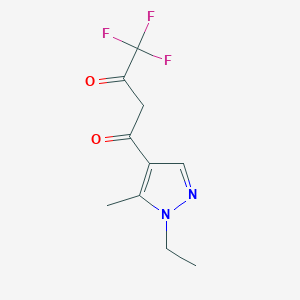

The synthesis of bicyclo[1.1.1]pentanes has been a challenge for over a decade . A practical general reaction that gives bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light has been reported . This approach has been used to prepare more than 300 functionalized bicyclo[1.1.1]pentanes on a (multi)gram scale .Molecular Structure Analysis

The InChI code for “1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane” is 1S/C6H9Br/c7-4-6-1-5(2-6)3-6/h5H,1-4H2 . The unique properties of the BCP core present considerable synthetic challenges to the development of such transformations .Chemical Reactions Analysis

While functionalisation of the tertiary bridgehead positions of BCP derivatives is well-documented, functionalisation of the three concyclic secondary bridge positions remains an emerging field . The unique properties of the BCP core present considerable synthetic challenges to the development of such transformations .Physical and Chemical Properties Analysis

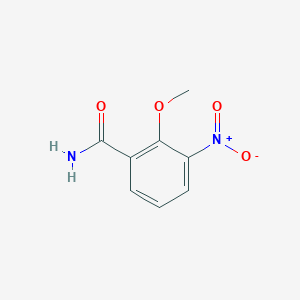

The physico-chemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . The core was incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .科学研究应用

合成和溶剂分解1-溴双环[1.1.1]戊烷在水性乙醇中发生溶剂分解,导致形成 3-亚甲基环丁醇,而未检测到双环[1.1.1]戊基阳离子的产物。这突出了其在有机合成中的潜在用途,尤其是在需要溶剂分解条件的反应中(E. Della & D. Taylor, 1990)。

氟代衍生物制备1-氟-4,4-二羟甲基-戊烷的合成展示了 1-(溴甲基)-3-氟双环[1.1.1]戊烷在制备氟代有机化合物中的用途,这些化合物在制药和材料科学中具有重要意义(E. Cherbuliez 等,1960)。

桥头-桥头相互作用对 3-卤代取代双环[1.1.1]戊烷-1-羧酸的研究揭示了双环[1.1.1]戊烷环系统内桥头-桥头相互作用的见解,为设计具有独特反应性和稳定性特征的新型化合物提供了启示(W. Adcock 等,1999)。

不寻常的反应性和 [1.1.1]螺旋桨烷的形成1-溴双环[1.1.1]戊烷与叔丁基锂的不寻常反应性,导致形成 [1.1.1]螺旋桨烷和后续产物,证明了这种化合物的独特化学行为,突出了其在合成复杂分子结构中的作用(E. W. Della 等,1990)。

催化脱卤化氢烷基卤化物的催化脱卤化氢,包括衍生自 1-(溴甲基)-3-氟双环[1.1.1]戊烷的那些,生成烯烃,强调了这种化合物在促进环境友好的化学转化中的潜力(S. Kamiguchi 等,2003)。

安全和危害

未来方向

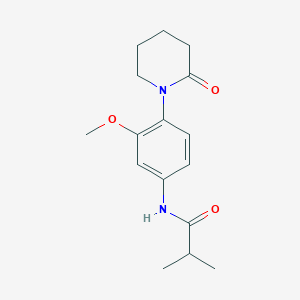

Bicyclo[1.1.1]pentanes have been demonstrated to be bioisosteres of the phenyl ring . The difficulty in their large-scale preparation is still a problem, that often outweighs the corresponding derivatives to becoming clinical candidates . This work should ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .

作用机制

Target of Action

The primary targets of 1-(Bromomethyl)-3-fluorobicyclo[11It’s known that bicyclo[111]pentane (BCP) derivatives, to which this compound belongs, are often used as bioisosteres in drug molecules . They can influence the permeability, aqueous solubility, and in vitro metabolic stability of these molecules .

Mode of Action

The specific mode of action of 1-(Bromomethyl)-3-fluorobicyclo[11The bcp unit, a key component of this compound, is known to interact with its targets by influencing their permeability, aqueous solubility, and in vitro metabolic stability .

Biochemical Pathways

The exact biochemical pathways affected by 1-(Bromomethyl)-3-fluorobicyclo[11Bcp derivatives are known to be used in drug design, suggesting that they may interact with a variety of biochemical pathways depending on the specific drug molecule they are incorporated into .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(Bromomethyl)-3-fluorobicyclo[11Bcp derivatives are known to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . These properties can significantly impact the bioavailability of the compound.

Result of Action

The specific molecular and cellular effects of 1-(Bromomethyl)-3-fluorobicyclo[11As a bcp derivative, it’s known to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . These effects can lead to changes in the efficacy and potency of the drug molecules it’s incorporated into.

属性

IUPAC Name |

1-(bromomethyl)-3-fluorobicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrF/c7-4-5-1-6(8,2-5)3-5/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREJOZOABGRTBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)F)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(Cyclopropylmethylcarbamoyl)cyclopentyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2888473.png)

![(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B2888478.png)

![[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}methyl)-4,5-dihydro-3-isoxazolyl]methanol](/img/structure/B2888491.png)

![N-(2-methoxy-5-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2888492.png)